

Application Notes: Guanidinylation of Primary Amines using Benzotriazole-1-carboxamidinium tosylate

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Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium tosylate*

Cat. No.: B060674

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Introduction

Guanidines are a significant class of organic compounds due to their presence in a wide array of biologically active molecules and natural products.[1][2][3] The synthesis of guanidines is a critical transformation in medicinal and synthetic organic chemistry.[4][5] **Benzotriazole-1-carboxamidinium tosylate** has emerged as a highly effective and convenient reagent for the guanidinylation of primary and secondary amines.[1][2][3][6] This method offers several advantages, including mild reaction conditions, high yields, a broad substrate scope, and operational simplicity, making it a cost-effective choice for researchers and drug development professionals.[1][2][6][7]

Advantages of **Benzotriazole-1-carboxamidinium tosylate**:

- **Mild Reaction Conditions:** The reactions can be carried out at room temperature, which is beneficial for sensitive substrates.[1][2][6]
- **High Efficiency:** The reagent provides moderate to good yields for a variety of primary and secondary amines, including aromatic amines.[1][2]
- **Broad Substrate Scope:** It is effective for a diverse range of amines.[6][7]

- Stable and Convenient Reagent: **Benzotriazole-1-carboxamidinium tosylate** is a stable, non-hygroscopic, crystalline solid, making it easy to handle and store.[1][2]
- Facile Product Isolation: The guanidinium tosylate product often precipitates from the reaction mixture, allowing for simple isolation by filtration.[1][2]

Reaction Principle

The guanidinylation reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon of the carboxamidinium group of **Benzotriazole-1-carboxamidinium tosylate**. This is followed by the elimination of benzotriazole, which is an excellent leaving group, to form the corresponding guanidinium tosylate salt. The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the tosylate salt of the product.[1][2]

Quantitative Data Summary

The following table summarizes the reaction of **Benzotriazole-1-carboxamidinium tosylate** with various primary amines, detailing the reaction conditions and yields.

Entry	Amine Substrate	Solvent	Base	Reaction Time	Yield (%)
1	Dimethylamine	DMF	DIEA	5 h	69
2	n-Butylamine	-	-	15 min	68
3	n-Hexylamine	CH3CN	-	5 days	84
4	Aniline	DMF	DIEA	24 h	68
5	4-Methoxyaniline	DMF	DIEA	24 h	86
6	Morpholine	DMF	DIEA	24 h	86
7	Pyrrolidine	DMF	DIEA	4 h	71
8	Piperidine	DMF	DIEA	4 h	67

Data sourced from Katritzky et al. (1995).[\[1\]](#)[\[2\]](#)

Experimental Protocols

General Protocol for the Guanidinylation of Primary Amines in DMF:

- To a solution of the primary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL), add diisopropylethylamine (DIEA, 1.0 mmol).
- To this mixture, add **Benzotriazole-1-carboxamidinium tosylate** (1.0 mmol).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with diethyl ether (20 mL) to precipitate the product.
- Collect the crude guanidinium tosylate salt by filtration.
- Wash the precipitate with diethyl ether and dry under vacuum.
- If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the purified guanidinium tosylate.[\[2\]](#)

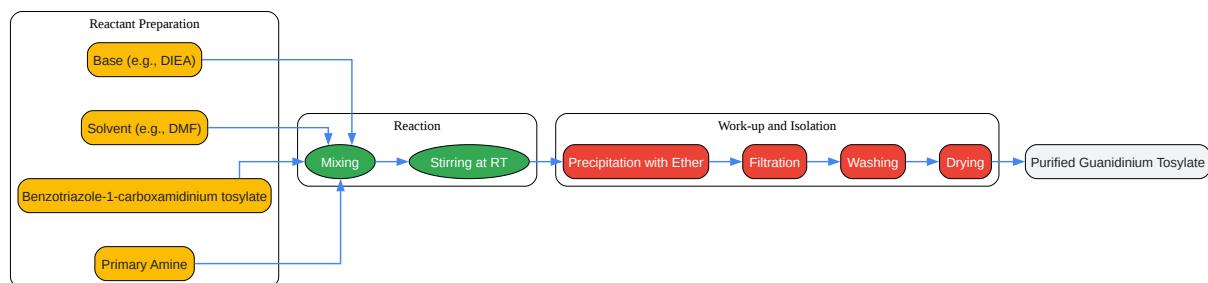
Protocol for Solvent-Free Guanidinylation:

- In a flask, mix the primary amine (1.0 mmol) and **Benzotriazole-1-carboxamidinium tosylate** (1.0 mmol).
- Heat the mixture at an appropriate temperature (e.g., 50 °C) for the specified time (e.g., 15 minutes for n-butylamine).[\[2\]](#)
- After cooling to room temperature, isolate the product by chromatographic methods.

Protocol for Guanidinylation in Acetonitrile (CH₃CN):

- To a suspension of **Benzotriazole-1-carboxamidinium tosylate** (1.0 mmol) in acetonitrile (10 mL), add the primary amine (1.0 mmol).
- Stir the reaction mixture at room temperature.
- The guanidinium tosylate product will precipitate out of the solution during the reaction.[1][2]
- Collect the precipitate by filtration.
- Wash the solid with acetonitrile and then diethyl ether.
- Dry the product under vacuum.

Visualizations



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